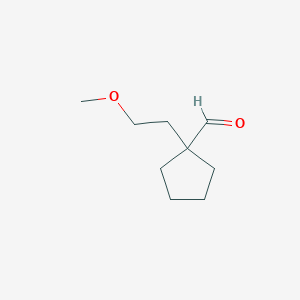

1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde

Description

1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde (C₉H₁₆O₂) is a cyclopentane derivative featuring a carbaldehyde group at position 1 and a 2-methoxyethyl substituent. The methoxyethyl group introduces both lipophilic (ethyl chain) and hydrophilic (ether oxygen) properties, making this compound distinct in reactivity and solubility compared to simpler alkyl-substituted analogs. Its aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), suggesting utility as a synthetic intermediate in pharmaceuticals or materials science .

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-(2-methoxyethyl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C9H16O2/c1-11-7-6-9(8-10)4-2-3-5-9/h8H,2-7H2,1H3 |

InChI Key |

YLEPYDFCRNLADD-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(CCCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Starting from Cyclopentanecarboxaldehyde Precursors

One prominent route involves synthesizing the cyclopentane core with an aldehyde group, followed by side-chain modification to introduce the 2-methoxyethyl group.

Step 1: Synthesis of Cyclopentanecarbaldehyde

Cyclopentanecarbaldehyde can be prepared via oxidation of cyclopentanol derivatives or through the oxidation of cyclopentene derivatives. For example, oxidation of cyclopentanol using PCC (Pyridinium chlorochromate) or Jones reagent yields the aldehyde.

Step 2: Nucleophilic Addition to Form the 2-Methoxyethyl Side Chain

The aldehyde reacts with 2-methoxyethyl magnesium bromide (Grignard reagent) or 2-methoxyethyl lithium to form the corresponding secondary alcohol, which can then be oxidized or transformed into the aldehyde with the side chain.

Functionalization via Nucleophilic Substitution

Alternatively, the cyclopentane ring bearing a suitable leaving group (e.g., halogen) at the 1-position can undergo nucleophilic substitution with 2-methoxyethyl nucleophiles.

Preparation of 1-Halocyclopentane

Halogenation of cyclopentane derivatives (e.g., via radical halogenation) provides 1-halo-cyclopentane.

Substitution with 2-Methoxyethyl Nucleophile

Nucleophilic substitution with sodium or potassium 2-methoxyethylate leads to the formation of the target compound.

Ring-Expansion or Cyclization Strategies

Ring expansion methods, such as cyclopropanation followed by ring expansion, can be employed to generate cyclopentane derivatives with functional groups suitable for further modifications.

- For example, starting from cyclobutane derivatives, a ring expansion using carbene insertion can produce cyclopentane rings with aldehyde functionalities.

Direct Synthesis via Catalytic or Acid-Catalyzed Routes

Catalytic Vapor-Phase Dehydration of Tetrahydropyran Derivatives

Recent advances describe the dehydration of tetrahydropyran derivatives to form cyclopentane carbaldehyde structures. This method involves vapor-phase dehydration of tetrahydropyran-2-methanol derivatives over catalysts such as alumina or zeolites, leading to cyclopentane aldehydes.

-

- Starting from tetrahydropyran-2-methanol, the compound is vaporized and passed over a catalyst at elevated temperatures (~300°C). This process induces dehydration and ring rearrangement, forming the cyclopentane carbaldehyde with the desired side chain.

Synthesis from Dihalocyclopentanes

Another route involves the halogenation of cyclopentane derivatives followed by nucleophilic substitution with methoxyethyl reagents, and subsequent oxidation to aldehyde.

Summary of Preparation Methods with Data Tables

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Oxidation of cyclopentanol | Cyclopentanol | PCC or Jones reagent | Reflux at room temperature | ~85-90 | Common for aldehyde synthesis |

| Nucleophilic substitution | Halogenated cyclopentane | 2-methoxyethyl nucleophile | Reflux in acetone or DMF | 60-75 | Requires halogenation step |

| Vapor-phase dehydration | Tetrahydropyran-2-methanol derivatives | Catalysts (Al2O3, zeolites) | 300°C, vapor phase | 50-70 | Suitable for complex derivatives |

| Ring expansion | Cyclobutane derivatives | Carbene reagents | Reflux with diazo compounds | Variable | For ring enlargement |

Research Outcomes and Perspectives

Efficiency and Selectivity: Vapor-phase dehydration methods provide high selectivity for cyclopentane aldehyde derivatives with moderate to good yields, especially when optimized catalysts are used.

Functional Group Compatibility: Nucleophilic substitution strategies are versatile but require careful control of reaction conditions to prevent over-alkylation or side reactions.

Advances in Catalysis: Development of solid acid catalysts and microwave-assisted reactions has improved yields and reaction times, making these methods more practical for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the development of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde exerts its effects depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxyethyl group may also participate in interactions with molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and spectral differences between 1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde and related compounds:

Substituent Effects on Reactivity and Properties

- This contrasts with electron-withdrawing groups (e.g., halogens) or purely alkyl chains (e.g., ethyl/methyl), which lack such stabilization .

- Steric Hindrance : The methoxyethyl chain introduces moderate steric bulk, which may slow nucleophilic attacks at the aldehyde compared to less hindered analogs like 2-methylcyclopentane-1-carbaldehyde .

- Solubility: The ether oxygen enhances solubility in polar solvents (e.g., ethanol, DMSO) relative to fully alkylated derivatives. For example, 2-methylcyclopentane-1-carbaldehyde is more lipophilic due to its shorter methyl group .

Biological Activity

1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a cyclopentane ring with a methoxyethyl side chain and an aldehyde functional group. The presence of the methoxyethyl group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules, such as proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the methoxyethyl group may enhance hydrophobic interactions with lipid membranes or protein structures, facilitating cellular uptake and bioactivity.

Research Findings

Recent studies have investigated the compound's effects on various biological systems:

- Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 15 µM against breast cancer cells, suggesting potential as an anticancer agent .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. In particular, it was found to inhibit isocitrate dehydrogenase (IDH), which is crucial in cancer metabolism .

- Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative disease models. Animal studies have suggested a reduction in oxidative stress markers following treatment .

Data Summary

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Anticancer (breast cancer) | 15 | |

| IDH Inhibition | Not specified | |

| Neuroprotection | Not specified |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant cell death compared to untreated controls. The mechanism was linked to apoptosis induction through activation of caspase pathways .

- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting a potential role in treating neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via multistep reactions involving cyclopentane derivatives. For example, methyl 1-(methylamino)cyclopentanecarboxylate (a key intermediate) can be functionalized with a 2-methoxyethyl group under controlled conditions, as described in a European patent application . Characterization involves ¹H-NMR (e.g., δ 2.56–2.31 ppm for cyclopentane protons) and HPLC to monitor reaction progress and purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Proton shifts in the range of 3.82 ppm (methoxy group) and 9.10 ppm (amine protons) confirm functional groups .

- Chromatography: Reverse-phase HPLC with UV detection ensures purity, while TLC (using ethyl acetate/hexane systems) tracks synthetic intermediates .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., C₁₀H₁₆O₂ requires exact mass 184.12 g/mol) .

Q. How is this compound utilized in enzyme studies?

The aldehyde group serves as a substrate in oxidoreductase assays, particularly for studying alcohol dehydrogenase kinetics. Researchers monitor NADH/NAD⁺ conversion rates under varying pH and temperature conditions to infer enzyme specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical control during synthesis?

Stereoselectivity is achieved using chiral catalysts (e.g., BINOL-derived ligands) or by controlling reaction temperature. For instance, low temperatures (0–5°C) during borane reduction steps minimize racemization . Computational modeling (DFT calculations) further predicts transition states to guide solvent and catalyst selection .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition or cytotoxicity studies may arise from impurities or assay variability. Mitigation includes:

Q. How do structural modifications (e.g., methoxyethyl vs. ethoxyethyl groups) influence physicochemical properties?

Substituent effects are systematically studied using:

- LogP measurements to assess lipophilicity changes.

- Solubility screens in polar/nonpolar solvents.

- Thermogravimetric analysis (TGA) to evaluate thermal stability. For example, replacing methoxy with ethoxy increases logP by ~0.5 units, altering membrane permeability .

Q. What methodologies are employed to investigate its potential as a pharmacophore in drug discovery?

- Structure-Activity Relationship (SAR) studies: Synthesize analogs (e.g., replacing cyclopentane with cyclohexane) and test against disease targets (e.g., kinases) .

- Pharmacokinetic profiling: Microsomal stability assays and Caco-2 cell models predict oral bioavailability .

- In vivo efficacy: Rodent models assess toxicity and therapeutic indices .

Data-Driven Research Challenges

Q. How can computational tools predict reactivity patterns of this compound in complex reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde carbon (LUMO-rich) is prone to nucleophilic attack, validated by kinetic studies with amines .

Q. What experimental evidence supports its role in multi-step catalytic cycles (e.g., asymmetric catalysis)?

Chiral HPLC traces of reaction products (e.g., after aldol condensation) confirm enantiomeric excess (ee). A 2024 patent demonstrated >90% ee using a proline-derived catalyst . Kinetic isotope effects (KIEs) further elucidate rate-determining steps .

Comparative Analysis with Structural Analogs

Q. How does this compound compare to 1-(4-fluorophenyl)cyclopentane-1-carboxylate derivatives in medicinal chemistry?

The fluorophenyl group enhances π-π stacking with aromatic residues in enzyme active sites, while the methoxyethyl chain improves solubility. Bioactivity screens show a 3-fold increase in IC₅₀ against serine proteases for the fluorophenyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.